2,4-Dioxopiperidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxopiperidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carbonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation of cyanoacetic acid with aldehydes, followed by the addition of another molecule of cyanoacetic acid. This is followed by the Achmatowicz reaction and subsequent decarboxylation . The reaction is usually carried out in toluene at reflux temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and efficiency. The use of environmentally friendly conditions and catalysts is often emphasized to reduce waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxopiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxopiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the development of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4-Dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the structure of the target molecule .
Vergleich Mit ähnlichen Verbindungen
3-Cyanopiperidin-2,6-dione: This compound is structurally similar and shares some synthetic routes and applications.
Thiazolidine-2,4-dione: Another related compound with significant biological activity.
Uniqueness: 2,4-Dioxopiperidine-3-carbonitrile is unique due to its specific chemical structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and its role as an intermediate in the production of various biologically active compounds make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C6H6N2O2 |
---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
2,4-dioxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O2/c7-3-4-5(9)1-2-8-6(4)10/h4H,1-2H2,(H,8,10) |
InChI-Schlüssel |
AGXBRKYDTJNFIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C(C1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.